Product packaging for 6-(Methylamino)pyridine-2-sulfonamide(Cat. No.:CAS No. 124433-71-2)

6-(Methylamino)pyridine-2-sulfonamide

Cat. No.: B047419
CAS No.: 124433-71-2
M. Wt: 187.22 g/mol
InChI Key: WIXBTJXJVZJCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)pyridine-2-sulfonamide is a specialized heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound features a sulfonamide group, a key pharmacophore in a wide range of therapeutic agents . Sulfonamide-functionalized pyridines are versatile intermediates for developing compounds with potential antibacterial, anti-carbonic anhydrase, and dihydropteroate synthetase inhibitory activities . The molecular structure, which incorporates both a methylamino substituent and a sulfonamide group on the pyridine ring, makes it a valuable scaffold for the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As a research chemical, it can be utilized in biophysical studies to investigate interactions with biological macromolecules such as enzymes and serum proteins . This compound is supplied with a commitment to quality and purity. This product is intended for research applications in a controlled laboratory environment and is designated "For Research Use Only." It is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2S B047419 6-(Methylamino)pyridine-2-sulfonamide CAS No. 124433-71-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124433-71-2

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

6-(methylamino)pyridine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-6(9-5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11)

InChI Key

WIXBTJXJVZJCSS-UHFFFAOYSA-N

SMILES

CNC1=NC(=CC=C1)S(=O)(=O)N

Canonical SMILES

CNC1=NC(=CC=C1)S(=O)(=O)N

Synonyms

2-Pyridinesulfonamide,6-(methylamino)-(9CI)

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Methylamino Pyridine 2 Sulfonamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity and electronic environment of each atom in 6-(methylamino)pyridine-2-sulfonamide and its analogs can be established.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For sulfonamide derivatives, the aromatic protons typically appear in the region of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org

In the case of this compound, specific signals corresponding to the methylamino group are expected. For instance, in a related compound, the methyl protons of a methylamino group appeared as a doublet at 2.88 ppm with a coupling constant of 4.5 Hz, while the adjacent NH proton was observed as a broad singlet at 4.26 ppm. nih.gov The protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns depending on their substitution.

¹H NMR Spectral Data for Representative Sulfonamide Derivatives
Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Aromatic Protons6.51 - 7.70Multiplet rsc.org
Sulfonamide NH8.78 - 10.15Singlet rsc.org
Amide CONH~10.27 - 10.29Singlet rsc.org
Primary Amine NH₂~5.92 - 5.97Singlet rsc.org
N-Methyl (CH₃)2.88Doublet nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In sulfonamide derivatives, aromatic carbon signals are typically observed in the range of 111.83 to 160.11 ppm. rsc.org For a derivative containing an N-CH₃ group, the carbon signal was reported at 30.7 ppm. nih.gov The specific chemical shifts of the pyridine ring carbons in this compound provide insight into the electronic effects of the sulfonamide and methylamino substituents.

¹³C NMR Spectral Data for Representative Sulfonamide Derivatives
Carbon TypeChemical Shift (δ, ppm)Reference
Aromatic Carbons111.83 - 160.11 rsc.org
N-Methyl (N-CH₃)30.7 nih.gov
Amide Carbonyl (C=O)~169.4 rsc.org

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between them.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to piece together the spin systems within the pyridine ring and the methylamino group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the pyridine ring and the sulfonamide and methylamino groups, as well as confirming the substitution pattern. For example, HMBC can show correlations from the methyl protons to the C6 carbon of the pyridine ring.

The structural identity of complex heterocyclic compounds, including dihydropyridine (B1217469) complexes, has been confirmed using 2D NMR analyses. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

For sulfonamides, characteristic stretching vibrations are observed for the SO₂ and S-N bonds. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1385–1315 cm⁻¹ and 1170–1130 cm⁻¹, respectively. rsc.orgmdpi.com The S-N stretching vibration is generally found in the 924–895 cm⁻¹ range. rsc.orgresearchgate.net

The N-H stretching vibration of the sulfonamide group (SO₂NH) and the methylamino group (NH-CH₃) will also be present. In related sulfonamide derivatives, N-H stretching bands have been observed in the 3300–3400 cm⁻¹ and 3263–3231 cm⁻¹ regions. researchgate.netripublication.com

Characteristic IR Absorption Frequencies for Sulfonamide Derivatives
Functional GroupVibrational ModeFrequency (cm⁻¹)Reference
N-H (Amine/Amide)Stretching (ν)3231 - 3400 researchgate.netripublication.com
SO₂Asymmetric Stretching (νas)1315 - 1385 rsc.org
SO₂Symmetric Stretching (νs)1130 - 1170 rsc.orgmendeley.com
S-NStretching (ν)895 - 924 rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

In the analysis of this compound, the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information. For instance, the loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides. The fragmentation of related heterocyclic compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) metabolites has been characterized by observing losses of specific groups such as OH• and H₂O from the protonated molecule. nih.gov Analysis of the fragmentation can help to confirm the connectivity of the sulfonamide and methylamino groups to the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination and Conformation

For sulfonamide derivatives, X-ray crystallography can reveal important details about the geometry of the sulfonamide group and its orientation relative to the pyridine ring. It can also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The study of various benzene (B151609) sulfonamide derivatives has shown that the orientation of the sulfonyl group with respect to the benzene ring can be influenced by substituents. mdpi.com The crystal structures of several pyridine derivatives have been determined, providing a basis for understanding the solid-state structure of this compound. researchgate.net

Elemental Analysis (EA) for Purity and Stoichiometric Verification

Elemental Analysis (EA) is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its atomic stoichiometry and assessing its purity. The technique quantitatively determines the mass percentages of specific elements within a sample, which are then compared against theoretically calculated values derived from the compound's proposed molecular formula.

For this compound, the molecular formula is established as C₆H₉N₃O₂S, corresponding to a molecular weight of 187.22 g/mol . Based on this formula, the theoretical elemental composition has been calculated. In a typical experimental procedure, the synthesized compound would be subjected to combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N), while sulfur (S) content is often determined by other specific analytical methods.

The congruence of experimental results with the calculated values is a primary indicator of a successful synthesis and a pure final product. A significant deviation between the found and calculated percentages would suggest the presence of impurities, residual solvents, or that the desired compound was not formed. In the characterization of novel compounds and their derivatives, a close match between experimental and theoretical data, typically within a tolerance of ±0.4%, is considered strong evidence for the compound's structural identity and purity.

Below is the calculated elemental composition for this compound.

Theoretical Elemental Composition of this compound

Formula: C₆H₉N₃O₂S Molecular Weight: 187.22 g/mol

ElementSymbolAtomic MassCountTotal MassPercentage (%)
CarbonC12.011672.06638.49%
HydrogenH1.00899.0724.85%
NitrogenN14.007342.02122.44%
OxygenO15.999231.99817.09%
SulfurS32.06132.0617.13%

Reactivity and Chemical Transformations of 6 Methylamino Pyridine 2 Sulfonamide

Chemical Stability Investigations of the Compound

While specific, in-depth stability studies on 6-(methylamino)pyridine-2-sulfonamide are not extensively documented in publicly available literature, its stability can be inferred from the general behavior of related sulfonamide and pyridine (B92270) compounds under various conditions.

Hydrolytic Stability: The hydrolysis of sulfonamides is known to be influenced by pH. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions compared to neutral or alkaline solutions. researchgate.net The rate of hydrolysis tends to decrease as the pH increases because the anionic form of the sulfonamide is less prone to hydrolysis. researchgate.net For this compound, cleavage of the sulfur-nitrogen (S-N) bond or the carbon-nitrogen (C-N) bond of the sulfonamide group are potential hydrolytic pathways. nih.gov S-N bond cleavage would yield sulfanilic acid derivatives and 2-amino-6-(methylamino)pyridine, while C-N cleavage would produce 6-(methylamino)pyridine-2-sulfonic acid and ammonia. The specific conditions required for significant hydrolysis of this compound would need experimental determination.

Thermal Stability: The thermal stability of sulfonamides can vary depending on their structure and the surrounding medium. Studies on various sulfonamides in milk have shown that they are generally very stable during pasteurization processes but can undergo degradation at higher sterilization temperatures (e.g., 120°C for 20 minutes). nih.gov The thermal decomposition of this compound would likely involve the breakdown of the sulfonamide group and potential degradation of the pyridine ring at elevated temperatures.

Photostability: Many organic molecules are susceptible to degradation upon exposure to ultraviolet (UV) radiation. The photocatalytic degradation of sulfonamides in the presence of a catalyst like TiO2 has been demonstrated to proceed via pseudo-first-order kinetics. mdpi.com The degradation of this compound under UV light could involve reactions such as hydroxylation, desulfonation, or cleavage of the pyridine ring, leading to various transformation products.

Biodegradation: In environmental or biological systems, sulfonamides can be degraded by microorganisms. researchgate.net Common biodegradation pathways include hydroxylation and acetylation of the aniline-like amino group (in this case, the methylamino group) or the heterocyclic ring. researchgate.net The specific metabolites would depend on the enzymes present in the degrading microorganisms. nih.gov

The following table summarizes the expected stability of this compound under different conditions, based on general principles for related compounds.

ConditionExpected StabilityPotential Degradation Pathways
Hydrolysis pH-dependent; more stable at neutral to alkaline pHS-N bond cleavage, C-N bond cleavage
Thermal Generally stable at moderate temperatures; degradation at high temperaturesDecomposition of the sulfonamide group, pyridine ring cleavage
Photochemical Potentially unstable under UV irradiationHydroxylation, desulfonation, ring cleavage
Biological Susceptible to microbial degradationHydroxylation, acetylation

Functional Group Interconversions on the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents.

Nucleophilic Aromatic Substitution: The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. stackexchange.comyoutube.com This is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com In this compound, the 2- and 6-positions are already substituted. However, if a suitable leaving group were present at one of these positions, it could potentially be displaced by a strong nucleophile.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogen. When such reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions. Therefore, reactions like nitration, halogenation, or sulfonation on the pyridine ring of this compound would be expected to occur at the 3- or 5-position, if at all, and would likely require harsh reaction conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govsigmaaldrich.com Pyridine derivatives can participate in these reactions. For instance, if the pyridine ring of this compound were functionalized with a halide (e.g., bromo or iodo), it could be coupled with various boronic acids or their esters to introduce new carbon-based substituents. acs.org Conversely, conversion of a pyridine C-H bond to a C-sulfinate allows for its use as a nucleophilic partner in cross-coupling with aryl halides. nih.gov

The table below outlines potential functional group interconversions on the pyridine ring.

Reaction TypeReagents and ConditionsExpected Outcome
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., RO⁻, R₂N⁻) with a suitable leaving group on the ringDisplacement of the leaving group by the nucleophile
Electrophilic Aromatic Substitution Nitrating, halogenating, or sulfonating agents under forcing conditionsSubstitution at the 3- or 5-position of the pyridine ring
Palladium-Catalyzed Cross-Coupling Aryl boronic acid, Pd catalyst, base (for a halogenated pyridine)Formation of a biaryl compound

Reactivity of the Sulfonamide Moiety in Further Chemical Reactions

The sulfonamide group (-SO₂NH-) is a key functional group that offers several avenues for chemical modification.

N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can then be alkylated or arylated. monash.edudnu.dp.ua N-alkylation of sulfonamides can be achieved using alkyl halides in the presence of a base or under phase-transfer conditions. organic-chemistry.org This allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to a library of N-substituted derivatives.

Hydrolysis: As mentioned in the stability section, the sulfonamide linkage can be cleaved under certain hydrolytic conditions. Acid-catalyzed hydrolysis is often more facile than base-catalyzed hydrolysis. researchgate.net The cleavage can occur at the S-N bond to give a sulfonic acid and an amine, or at the C-S bond, though the former is more common. nih.gov

Reduction: The sulfonamide group is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can, in some cases, reduce the sulfonamide to the corresponding amine, although this is not a common transformation.

Cyclization Reactions: If a suitable reactive group is present in the N-substituent of the sulfonamide, intramolecular cyclization reactions can occur. For example, radical cyclizations of ene sulfonamides can lead to the formation of cyclic imines. nih.gov

The following table summarizes the reactivity of the sulfonamide moiety.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide, baseN-Alkyl sulfonamide
N-Arylation Aryl halide, catalyst, baseN-Aryl sulfonamide
Hydrolysis Acid or base, heatSulfonic acid and amine or pyridine-2-sulfonic acid
Radical Cyclization Radical initiator (e.g., AIBN), tin hydride (for ene sulfonamides)Cyclic imine

Transformations Involving the Methylamino Group

The secondary methylamino group (-NHCH₃) attached to the pyridine ring is a nucleophilic and basic center, allowing for a variety of chemical transformations.

N-Alkylation and N-Acylation: The nitrogen of the methylamino group possesses a lone pair of electrons, making it nucleophilic. It can readily react with electrophiles such as alkyl halides or acylating agents (e.g., acid chlorides, anhydrides). researchgate.net N-alkylation would lead to a tertiary amine, while N-acylation would produce an amide. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed in multi-step syntheses to temporarily block the reactivity of such amino groups. wikipedia.org

Oxidation: The methylamino group can be susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it could potentially be oxidized to a variety of functional groups, although such transformations can sometimes be challenging to control.

Formation of Metal Complexes: The nitrogen atom of the methylamino group, along with the pyridine ring nitrogen, can act as a ligand to coordinate with metal ions, forming metal complexes.

The table below details potential transformations of the methylamino group.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide, baseTertiary amine derivative
N-Acylation Acyl chloride or anhydride, baseAmide derivative
N-Sulfonylation Sulfonyl chloride, baseSulfonamide derivative
Reaction with Aldehydes/Ketones Aldehyde or ketoneImine or enamine (potentially followed by reduction to a tertiary amine)

Exploration of Novel Chemical Reactions and Derivatizations

The combination of the pyridine, sulfonamide, and methylamino functionalities in this compound provides a scaffold for the synthesis of novel and potentially biologically active molecules.

Synthesis of Fused Heterocyclic Systems: The reactive sites on the pyridine ring and the functional groups allow for the construction of fused heterocyclic systems. For example, cyclization reactions involving the amino group and a substituent on the pyridine ring could lead to the formation of bicyclic or tricyclic structures. researchgate.net

Multicomponent Reactions: Multicomponent reactions, where three or more reactants combine in a single step to form a product, could be employed to generate complex molecules from this compound or its derivatives. For instance, the synthesis of substituted pyridines bearing sulfonamide moieties has been achieved through multicomponent reactions. nih.gov

Late-Stage Functionalization: The concept of late-stage functionalization, where C-H bonds in a complex molecule are selectively converted to C-C or C-heteroatom bonds, is a powerful strategy in medicinal chemistry. This approach could be applied to this compound to introduce new functional groups at various positions, thereby modifying its properties.

Synthesis of Novel Sulfonamide Derivatives: A wide range of novel sulfonamide derivatives can be synthesized by reacting the parent compound with various electrophiles or by modifying its existing functional groups. ekb.egnih.govrsc.orgjournalijar.com These derivatizations can be used to explore structure-activity relationships for various biological targets.

The following table lists some avenues for the exploration of novel chemical reactions.

Reaction/StrategyDescriptionPotential Products
Intramolecular Cyclization Formation of a new ring by reaction between two functional groups within the molecule or its derivatives.Fused heterocyclic compounds
Multicomponent Reactions One-pot reaction of three or more starting materials.Highly functionalized pyridine derivatives
C-H Activation/Functionalization Direct functionalization of C-H bonds on the pyridine ring.Novel substituted pyridine-2-sulfonamides
Combinatorial Derivatization Systematic modification of the sulfonamide and methylamino groups with a library of reagents.A diverse library of new chemical entities

Computational Chemistry and Molecular Modeling of 6 Methylamino Pyridine 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 6-(Methylamino)pyridine-2-sulfonamide. These theoretical studies provide a detailed picture of the molecule's geometry, electronic landscape, and vibrational characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 1: Conceptual DFT-Calculated Parameters for Aromatic Sulfonamides

ParameterDescriptionTypical Significance
Optimized GeometryThe lowest energy conformation of the molecule.Determines the molecule's shape and steric properties.
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Provides insight into bond strength and type (single, double, etc.).
Bond Angles (°)The angle formed between three connected atoms.Defines the molecule's overall geometry.
Dihedral Angles (°)The angle between two intersecting planes.Describes the rotation around a bond and influences conformational isomers.
HOMO Energy (eV)Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)The energy difference between the HOMO and LUMO.Indicates the molecule's kinetic stability and chemical reactivity. nih.gov

This table presents conceptual data based on typical findings for aromatic sulfonamide derivatives in DFT studies.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the calculated structure represents a true energy minimum. This analysis also predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds.

The predicted spectra can be correlated with experimentally obtained spectroscopic data to validate the computational model. scirp.org The vibrational frequencies are characteristic of the different functional groups present in this compound, such as the N-H and C-H stretching vibrations, as well as the symmetric and asymmetric stretching of the sulfonyl (SO2) group. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Sulfonamide Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 2960
S=O (sulfonyl)Asymmetric Stretching1300 - 1350
S=O (sulfonyl)Symmetric Stretching1140 - 1180
C-NStretching1250 - 1350

This table is a representation of typical vibrational frequencies for functional groups found in sulfonamide-containing molecules based on computational predictions. researchgate.netnih.gov

DFT calculations also allow for the prediction of various reactivity descriptors that provide quantitative measures of a molecule's chemical behavior. These descriptors are derived from the HOMO and LUMO energies and include electronegativity (χ), chemical hardness (η), and global softness (S). nih.gov These parameters are crucial for understanding the molecule's reactivity in different chemical environments.

Furthermore, computational methods can be employed to explore potential reaction pathways for this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, offering insights into the kinetics and thermodynamics of chemical transformations. aalto.fi

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net This is particularly useful in drug discovery for modeling the interaction between a ligand, such as this compound, and a biological target, typically a protein.

The conceptual framework for molecular docking involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. bioinformation.net For sulfonamide derivatives, a common target is the enzyme carbonic anhydrase, which features a zinc ion in its active site. nih.govmdpi.com The docking process would explore how this compound fits into the active site and interacts with key amino acid residues.

The modeling process typically involves:

Preparation of the target protein structure: This often involves obtaining a crystal structure from a database like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms and assigning charges. mdpi.com

Generation of ligand conformations: The three-dimensional structure of this compound is generated and optimized.

Docking calculations: A docking algorithm systematically explores different positions and orientations of the ligand within the binding site, calculating the binding energy for each pose. bioinformation.net

The output of a docking simulation is a set of predicted binding poses, ranked by their docking scores. bioinformation.net Analysis of these poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen bonds: The sulfonamide and amino groups are capable of forming hydrogen bonds with polar amino acid residues in the active site. nih.gov

Coordination with metal ions: The sulfonamide nitrogen can coordinate with the zinc ion typically found in the active site of carbonic anhydrases. nih.gov

Hydrophobic interactions: The pyridine (B92270) ring and methyl group can engage in hydrophobic interactions with nonpolar residues.

π-π stacking: The aromatic pyridine ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

These interactions are fundamental to the principles of molecular recognition, where the specific geometry and chemical properties of the ligand and target dictate the strength and specificity of their binding. nih.govnih.gov

Table 3: Common Molecular Interactions in Ligand-Target Binding

Interaction TypeDescriptionPotential Groups in this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.-NH2 of sulfonamide, -NH of methylamino
Metal CoordinationThe interaction between a metal ion and a ligand.Sulfonamide nitrogen with Zn²⁺ in carbonic anhydrase. nih.gov
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Pyridine ring, methyl group.
π-π StackingAttractive, noncovalent interactions between aromatic rings.Pyridine ring.

Computational Approaches to Selectivity Prediction

The prediction of a ligand's binding selectivity for different protein targets is a cornerstone of modern drug discovery, aiming to maximize therapeutic effects while minimizing off-target interactions. For this compound, computational methods offer a powerful toolkit to investigate its selectivity profile. These approaches can be broadly categorized into several types, each providing unique insights into the molecular recognition process.

One primary method involves molecular docking and scoring . In this approach, the three-dimensional structure of this compound is computationally placed into the binding sites of various target proteins. Scoring functions are then used to estimate the binding affinity for each target. By comparing the calculated scores, a prediction of selectivity can be made. For instance, a significantly better score for a primary target over an anti-target suggests favorable selectivity.

More advanced and computationally intensive methods involve free energy calculations , such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These methods, grounded in statistical mechanics, can provide highly accurate predictions of relative binding affinities between this compound and multiple targets, thereby offering a quantitative measure of selectivity.

A burgeoning area is the application of machine learning (ML) and deep learning (DL) . rug.nl These techniques can analyze vast datasets of protein-ligand interactions to build predictive models. For example, a convolutional neural network could be trained on molecular dynamics (MD) simulation trajectories to classify binding events as 'reactive' or 'non-reactive' for different targets, thus predicting selectivity without relying on predefined geometric criteria. rug.nl Such models can learn subtle features from the dynamic interactions between the ligand and the protein that govern binding specificity.

Another key technique is the analysis of molecular interaction fingerprints . These fingerprints are binary or count-based representations of the interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the protein residues in the binding pocket. By comparing the interaction fingerprints of this compound across different targets, researchers can identify key interactions that determine its selectivity.

Table 1: Computational Methods for Selectivity Prediction

Method Principle Application to this compound Key Advantage
Molecular Docking Predicts the preferred orientation and binding affinity of the ligand within a receptor's active site. Ranking potential binding affinities against a panel of on- and off-targets to estimate selectivity. Computationally efficient; suitable for high-throughput screening.
Free Energy Calculations Calculates the relative free energy of binding for a ligand to different receptors based on statistical mechanics. Providing a quantitative and highly accurate prediction of selectivity between closely related targets. High accuracy in predicting relative binding affinities.
Machine/Deep Learning Uses algorithms to learn patterns from interaction data or simulation trajectories to predict binding outcomes. rug.nl Developing a model to classify interactions with various targets as high or low affinity, thereby predicting the selectivity profile. rug.nl Can identify complex, non-linear relationships that govern selectivity.
Interaction Fingerprints Encodes and compares the pattern of protein-ligand interactions across different binding sites. Identifying the specific residues and interaction types that are critical for selective binding to the intended target. Provides detailed insight into the structural basis of selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for comprehending its biological activity. Conformational analysis and molecular dynamics (MD) simulations are indispensable computational tools for exploring the molecule's flexibility, preferred shapes, and interactions with its environment. nih.govutupub.fi

Conformational Analysis aims to identify the stable, low-energy three-dimensional arrangements (conformers) of the molecule. The rotation around single bonds, such as the C-S bond and the C-N bond in the sulfonamide and methylamino groups, respectively, allows the molecule to adopt various shapes. Computational methods, including systematic or stochastic searches using quantum mechanics (QM) or molecular mechanics (MM) force fields, can map the potential energy surface of the molecule. This mapping reveals the energy barriers between different conformers and identifies the most probable conformations in different environments, which is critical for understanding how the molecule fits into a receptor's binding site.

Molecular Dynamics (MD) Simulations provide a time-resolved view of the molecular motions and interactions. nih.gov In an MD simulation, the Newtonian equations of motion are solved for a system containing the molecule of interest (e.g., this compound) and its environment, typically water and ions, to mimic physiological conditions. nih.gov This generates a trajectory that describes how the positions and velocities of atoms evolve over time.

Key insights from MD simulations include:

Structural Stability and Flexibility: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the molecule's conformation and identify flexible regions.

Solvent Interactions: MD simulations explicitly model the interactions between the sulfonamide group, the pyridine ring, and the methylamino group with surrounding water molecules, providing insights into solubility and the energetic cost of desolvation upon binding to a target.

Binding Dynamics: When simulated in complex with a target protein, MD can reveal the dynamic stability of the binding pose, the key protein-ligand interactions (like hydrogen bonds), and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

The choice of force field—a set of parameters and equations describing the potential energy of the system—is critical for the accuracy of these simulations.

Table 2: Key Parameters and Outputs of an MD Simulation for this compound

Parameter/Analysis Description Relevance
Force Field A collection of equations and associated constants designed to reproduce molecular geometry and energies. Determines the accuracy of the simulation in representing the physical behavior of the molecule.
Solvent Model Explicit or implicit representation of the solvent (e.g., water). Crucial for accurately modeling solvation effects and hydrophobic interactions. nih.gov
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds. Must be long enough to sample the relevant conformational states and dynamic events of the molecule. nih.gov
RMSD Analysis Root-Mean-Square Deviation; measures the average deviation of atomic positions from a reference structure over time. Indicates the stability of the molecule's conformation or its binding pose within a receptor.
RMSF Analysis Root-Mean-Square Fluctuation; measures the fluctuation of individual atoms or residues over time. Identifies the flexible and rigid regions of the molecule.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the molecule and its environment or protein target. Helps identify key interactions that stabilize the molecule's structure or its bound complex.

Structure-Based Computational Design Principles and Virtual Screening Methodologies

Structure-based computational design and virtual screening are powerful strategies for discovering and optimizing ligands for a specific biological target. mdpi.com These methodologies rely on the known three-dimensional structure of the target protein, which can be determined experimentally (e.g., X-ray crystallography) or through homology modeling.

Structure-Based Design Principles for a compound like this compound involve an iterative process of designing modifications to the molecule to improve its binding affinity and selectivity. By analyzing the co-crystal structure or a docked pose of the compound in its target's binding site, chemists can identify opportunities for optimization. For example:

Filling Unoccupied Pockets: Identifying empty spaces within the binding site where adding a functional group to the pyridine ring or the amino group could lead to new, favorable interactions.

Optimizing Hydrogen Bonds: Modifying the sulfonamide or methylamino groups to form stronger or additional hydrogen bonds with key residues in the active site.

Enhancing Hydrophobic Interactions: Introducing nonpolar groups to interact more effectively with hydrophobic patches in the binding pocket.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net If this compound is a known binder, its structure can serve as a starting point for identifying novel scaffolds. The two main types of VS are ligand-based and structure-based. mdpi.com Given a target structure, structure-based virtual screening (SBVS) is the preferred method.

The typical workflow for an SBVS campaign involves several key steps:

Target Preparation: The 3D structure of the protein is prepared by adding hydrogen atoms, assigning protonation states, and defining the binding site.

Compound Library Preparation: Large databases of millions of compounds are prepared by generating 3D conformations and assigning appropriate chemical properties for each molecule.

Molecular Docking: The compound library is docked into the defined binding site of the target protein. acs.org

Scoring and Ranking: Docked compounds are scored based on their predicted binding affinity, and the top-scoring compounds are ranked.

Post-Processing and Filtering: The ranked list is often filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) and visual inspection to select a diverse and promising set of candidates for experimental testing.

This approach can rapidly identify novel chemotypes that are structurally different from this compound but fit the same binding pocket, potentially leading to compounds with improved properties. researchgate.netacs.org

Table 3: Virtual Screening Methodologies

Methodology Description Starting Point Outcome
Structure-Based VS (SBVS) Docks a library of compounds into the 3D structure of the target protein to predict binding. mdpi.com 3D structure of the biological target. A ranked list of compounds predicted to bind the target, including novel scaffolds.
Ligand-Based VS (LBVS) Searches for molecules in a database that are similar to a known active ligand. mdpi.com The structure of a known active compound like this compound. Compounds that are structurally similar to the known active molecule.
Pharmacophore Screening Uses a 3D arrangement of essential chemical features (a pharmacophore model) derived from known actives to search for matching compounds. A set of known active ligands or a ligand-protein complex. Structurally diverse compounds that possess the key features required for biological activity.
Fragment-Based VS (FBVS) Screens libraries of small chemical fragments to identify low-affinity binders that can be grown or linked to create more potent leads. mdpi.com 3D structure of the target and a library of small fragments. Low-complexity "hits" that serve as starting points for lead optimization.

Coordination Chemistry of 6 Methylamino Pyridine 2 Sulfonamide

Ligand Design Principles Incorporating Pyridine-Sulfonamide Motifs

The design of ligands incorporating both pyridine (B92270) and sulfonamide moieties is a strategic approach to creating versatile chelating agents. The pyridine ring offers a neutral, aromatic N-donor site, while the sulfonamide group can provide a monoanionic N-donor upon deprotonation, creating a bidentate ligand with a flexible bite angle. This combination allows for the formation of stable chelate rings with a variety of metal ions.

Key design principles for these ligands include:

Electronic Tuning: The electronic properties of the metal center can be modulated by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. This can influence the catalytic activity and stability of the resulting complexes.

Steric Control: The steric bulk of substituents on both the pyridine and sulfonamide groups can be varied to control the coordination geometry around the metal center, influence substrate access in catalytic applications, and prevent catalyst deactivation pathways.

Chelate Ring Size: The position of the sulfonamide group relative to the pyridine nitrogen determines the size of the chelate ring formed upon coordination, which in turn affects the stability and geometry of the metal complex. For 6-(methylamino)pyridine-2-sulfonamide, a stable five-membered chelate ring is anticipated.

The incorporation of a secondary amine, such as the methylamino group in this compound, can introduce an additional potential donor site or influence the electronic properties and steric environment of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-sulfonamide ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the sulfonamide nitrogen is often facilitated by the addition of a base.

Interaction with Transition Metals and Main Group Elements

Pyridine-sulfonamide ligands are known to coordinate with a wide range of transition metals, including but not limited to copper, zinc, cobalt, and ruthenium, as well as some main group elements. The nature of the metal-ligand interaction can vary from purely electrostatic to more covalent, depending on the metal ion and the ligand's electronic properties. For instance, 2-(Methylamino)pyridine, a related compound, has been shown to form complexes with copper(II) salts containing various anions.

Metal-Ligand Binding Modes and Stoichiometry Determination

The most common binding mode for pyridine-sulfonamide ligands is as a bidentate N,N'-chelate, utilizing the pyridine nitrogen and the deprotonated sulfonamide nitrogen. However, other binding modes, such as monodentate coordination through the pyridine nitrogen or bridging between two metal centers, are also possible depending on the reaction conditions and the nature of the metal ion. The stoichiometry of the resulting complexes can be determined using various techniques, including elemental analysis, mass spectrometry, and single-crystal X-ray diffraction.

Spectroscopic Investigations of Coordination Compounds (e.g., EPR, CD for specific metal centers)

Spectroscopic techniques are crucial for characterizing the electronic structure and coordination environment of metal complexes. For paramagnetic metal centers like copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. mdpi.comethz.chresearchgate.netrsc.orgmdpi.com The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which can reveal details about the geometry of the copper center and the nature of the coordinating atoms. mdpi.comethz.ch For chiral complexes, Circular Dichroism (CD) spectroscopy can be used to investigate their stereochemistry.

Table 1: Representative Spectroscopic Data for a Related Copper(II) Complex

Technique Parameter Value Reference
EPR g∥ 2.25 researchgate.net
EPR g⊥ 2.06 researchgate.net

Note: Data for a representative Cu(II) complex with N,N-donor ligands, not specifically this compound.

Applications in Catalysis with Related Pyridine-Amine Ligands (e.g., Olefin Polymerization, C-H Activation, Transfer Hydrogenation)

While catalytic applications of this compound complexes are not specifically documented, related pyridine-amine and pyridine-sulfonamide ligands have shown significant promise in various catalytic transformations. researchgate.netnih.govcityu.edu.hknih.govnih.govacs.orgnih.govazom.comresearchgate.netmdpi.com

Olefin Polymerization: Late transition metal complexes, particularly those of iron and cobalt, with pyridine-diimine ligands are highly active catalysts for ethylene polymerization. mdpi.com The electronic and steric properties of the pyridine-based ligand play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. cityu.edu.hknih.govazom.com

C-H Activation: The sulfonamide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. nih.govacs.orgnih.govacs.orgresearchgate.net This strategy is a powerful tool in organic synthesis for the construction of complex molecules.

Transfer Hydrogenation: Ruthenium and rhodium complexes bearing pyridine-containing ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones and other unsaturated substrates. researchgate.netnih.govnih.govresearchgate.net The ligand framework is critical for the efficiency and selectivity of these reactions.

The structural and electronic features of this compound suggest that its metal complexes could also exhibit interesting catalytic properties in these and other transformations.

Supramolecular Chemistry and Self-Assembly of Coordination Compounds

Further experimental investigation into the synthesis and characterization of metal complexes of this compound is required before a detailed analysis of its supramolecular chemistry and self-assembly can be provided.

Structure Activity Relationship Sar Methodologies and Theoretical Frameworks for 6 Methylamino Pyridine 2 Sulfonamide Derivatives

Systematic Chemical Modification Strategies for the Pyridine (B92270) Ring

The pyridine ring is a central component of 6-(Methylamino)pyridine-2-sulfonamide, and its modification is a critical strategy for modulating biological activity. The nitrogen atom within the ring influences its electronic properties, lipophilicity, and ability to form hydrogen bonds. nih.gov Substitutions on the pyridine ring can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

Key modification strategies include:

Introduction of Electron-Donating or Electron-Withdrawing Groups: Adding substituents such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups can enhance biological activity. nih.gov Conversely, the placement of halogen atoms or other bulky groups may lead to a decrease in antiproliferative effects in certain contexts. nih.gov

Positional Alterations: The location of substituents on the pyridine ring is crucial. For example, in a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, the placement of various functional groups on the pyridine core was a key determinant of inhibitory activity. mdpi.com

Ring Bioisosteres: In some cases, the entire pyridine ring may be replaced by a bioisostere—a different chemical group with similar physical or chemical properties—to improve metabolic stability or other drug-like characteristics. For instance, 3-azabicyclo[3.1.1]heptanes have been explored as saturated mimetics for the pyridine ring, leading to dramatic improvements in solubility and metabolic stability in certain drug candidates. chemrxiv.org

The following table illustrates hypothetical modifications to the pyridine ring and their potential impact on a generic biological activity, based on established SAR principles.

Modification (R) Position on Pyridine Ring Rationale Predicted Impact on Activity
H (Parent Compound)-Baseline-
5-Fluoro5Introduce electron-withdrawing group, potential for H-bondingMay increase potency
4-Methoxy4Introduce electron-donating group, alter electronicsActivity may increase or decrease depending on target
5-Cyano5Potent electron-withdrawing group, potential polar contactOften leads to changes in activity; can be favorable
4-Amino4Introduce H-bond donor, increase polarityMay enhance binding affinity through specific interactions

Systematic Chemical Modification Strategies for the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a cornerstone of many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, as well as its structural role as a stable, non-hydrolyzable linker. Modifications to this moiety are a primary focus in SAR studies.

Key strategies include:

N-Substitution: Alkylation or arylation of the sulfonamide nitrogen (N1-substitution) is a common tactic. Introducing heterocyclic rings at this position has been shown to lead to highly potent derivatives.

Bioisosteric Replacement: The sulfonamide group can be replaced with other functional groups that mimic its key interactions. For example, a sulfoximine (B86345) can sometimes replace a sulfonamide to preserve activity while reducing off-target effects, such as carbonic anhydrase inhibition. sci-hub.se Carboxylic acids are another well-known bioisostere for sulfonamides, though the switch can significantly alter properties like acidity and cell permeability. zu.ac.ae

Conformational Constraint: Incorporating the sulfonamide into a cyclic structure can reduce conformational flexibility. This can lead to an increase in binding affinity by lowering the entropic penalty of binding, provided the constrained conformation is favorable for interaction with the biological target.

The table below shows potential modifications to the sulfonamide group and their theoretical effects.

Modification Description Rationale Predicted Impact on Activity
-SO₂NH₂ (Parent)Primary sulfonamideBaseline-
-SO₂NH-CH₃N-Methyl sulfonamideIncrease lipophilicity, alter H-bond patternPotency may change; often reduces solubility
-SO₂N(CH₃)₂N,N-Dimethyl sulfonamideRemove H-bond donor capabilityTypically reduces or abolishes activity if H-bond is critical
-C(=O)NH₂ (Amide)Bioisosteric replacementMimic H-bonding, alter electronicsOften results in reduced activity
SulfoximineBioisosteric replacementPreserve geometry and interactionsCan maintain potency while improving selectivity

Systematic Chemical Modification Strategies for the Methylamino Group

The 6-(methylamino) group is a key interaction point, often serving as a hydrogen bond donor. Its size, basicity, and lipophilicity can be fine-tuned to optimize binding.

Key strategies include:

N-Alkylation or N-Arylation: Replacing the methyl group with larger alkyl chains (ethyl, propyl) or aryl rings can probe for additional hydrophobic interactions within the binding pocket. However, this can also introduce steric hindrance.

Modification of Basicity: The basicity of the amino group can be altered by introducing electron-withdrawing or electron-donating substituents on the N-alkyl group. This can be crucial if the protonation state of the nitrogen is important for a salt-bridge interaction.

Replacement with Other Functional Groups: The methylamino group can be replaced with other functionalities like an ether (-OCH₃), a hydroxyl (-OH), or a simple amino (-NH₂) group to test the importance of the hydrogen bond donation and the hydrophobic contribution of the methyl group.

The following table outlines possible modifications to the methylamino group.

Modification at Position 6 Description Rationale Predicted Impact on Activity
-NHCH₃ (Parent)MethylaminoBaseline-
-N(CH₃)₂DimethylaminoRemove H-bond donor, increase bulkOften leads to loss of activity if H-bond is critical
-NHC₂H₅EthylaminoIncrease hydrophobic characterMay increase or decrease potency depending on pocket size
-OHHydroxylReplace H-bond donor/acceptor profileActivity will depend on the nature of the binding site
-OCH₃MethoxyRemove H-bond donor, act as acceptorSignificant change in interaction profile, likely to reduce activity

Positional Isomerism Studies and their Impact on Molecular Interactions

A study on isomeric 4-(methylphenylamino)pyridine-3-sulfonamides revealed that even though the core conformation was conserved by an intramolecular hydrogen bond, the intermolecular hydrogen bonding arrangements, which dictate crystal packing and potentially solubility, were different for each isomer. nih.gov In a drug-receptor context, such positional changes would directly affect the ability of the key functional groups to engage with specific amino acid residues in the binding site. For instance, if the sulfonamide at position 2 is critical for hydrogen bonding with a specific residue, moving it to position 3 or 4 would likely abolish this interaction and lead to a significant loss of activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model would be built using a "training set" of analogs with known biological activities (e.g., IC₅₀ values).

The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies

Steric: Molecular weight, volume, surface area

Hydrophobic: LogP (octanol-water partition coefficient)

Topological: Connectivity indices that describe the branching and shape of the molecule

Multiple linear regression (MLR) or partial least squares (PLS) are then used to create a mathematical equation that correlates these descriptors with activity. scispace.com A robust QSAR model (typically with high r² and q² values) can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. scispace.comresearchgate.net For example, a QSAR study on a series of aminopyridine-based JNK inhibitors identified that descriptors like the Wiener index and HOMO/LUMO energies were influential on the IC₅₀ values. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Studies

During lead optimization, it is crucial to improve potency without excessively increasing molecular size or lipophilicity, as these properties are often linked to poor pharmacokinetic profiles (a phenomenon known as "molecular obesity"). sciforschenonline.org Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are metrics used to assess the quality of compounds. sciforschenonline.orgresearchgate.net

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (typically the number of heavy, non-hydrogen atoms). It is calculated as the binding energy divided by the heavy atom count. A higher LE indicates that the compound achieves its potency in a more atom-economical way.

Lipophilic Efficiency (LLE/LiPE): This metric relates potency to lipophilicity. wikipedia.org It is calculated as pIC₅₀ (or pKᵢ) minus the LogP of the compound. wikipedia.org An LLE value greater than 5 or 6 is often considered desirable for drug candidates. wikipedia.org Tracking LLE helps ensure that gains in potency are not solely due to increases in lipophilicity, which can lead to issues with solubility, metabolism, and off-target toxicity. sciforschenonline.org

For a series of this compound derivatives, these metrics would be calculated for each analog to guide the optimization process, favoring modifications that increase LLE.

Computational SAR Approaches (e.g., Read-Across Methodologies, Machine Learning in SAR)

Modern SAR studies are increasingly supported by advanced computational methods that go beyond traditional QSAR.

Read-Across Methodologies: This approach is primarily used in toxicology and involves predicting the properties of a substance by using data from structurally similar chemicals. In drug discovery, a similar principle can be applied to estimate the activity or potential liabilities of a new derivative based on well-characterized analogs.

Machine Learning (ML) in SAR: Machine learning algorithms, such as random forests and support vector machines, are powerful tools for building complex, non-linear QSAR models. ni.ac.rsnih.gov These models can often achieve higher predictive accuracy than traditional linear methods. ni.ac.rsnih.gov For a series of sulfonamide-based compounds, ML models could be trained on existing data to predict the biological activity of new virtual compounds, screen large chemical libraries for potential hits, and identify the key structural features driving activity. ni.ac.rskg.ac.rsnih.gov For example, ML models have been successfully used to identify key structural features governing the inhibitory activity of sulfonamides against targets like carbonic anhydrase. ni.ac.rskg.ac.rs

Advanced Analytical Methods for Detection and Quantification of 6 Methylamino Pyridine 2 Sulfonamide in Research Matrices

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of 6-(Methylamino)pyridine-2-sulfonamide. The choice of method depends on the compound's properties, the nature of the sample matrix, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamides, including this compound. Its versatility is enhanced by coupling with various detectors. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. nih.govhelixchrom.com

For detection, UV-Vis spectrophotometry is a straightforward option, leveraging the chromophoric nature of the pyridine (B92270) ring in the molecule. The method's selectivity can be optimized by choosing a specific wavelength for detection. jfda-online.com However, for more complex matrices or lower concentrations, coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and specificity. LC-MS methods are widely applied for the multi-residue determination of sulfonamides in various samples. jfda-online.commolnar-institute.com The development of these methods often involves optimizing mobile phase composition (typically acetonitrile and water with additives like formic acid) and gradient elution to achieve good separation. researchgate.net

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

Parameter Typical Conditions
Column C18 (e.g., Zorbax Eclipse XDB C18) nih.gov
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) researchgate.net
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection UV (e.g., 250-270 nm) or Mass Spectrometry helixchrom.com
Injection Volume 5 - 20 µL jfda-online.com

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Since this compound, like other sulfonamides, has low volatility, a derivatization step is necessary to make it suitable for GC analysis. nih.govnist.gov Methylation is a common derivatization technique used for sulfonamides. nih.gov This process converts the polar N-H groups into less polar N-CH3 groups, increasing the compound's volatility.

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net This approach provides high resolution and can be used for both quantification and structural confirmation. The method's applicability, however, is contingent on the efficiency and reproducibility of the derivatization reaction.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. It is known for its high separation efficiency, short analysis times, and low sample volume requirements. nih.govnih.gov CE methods have been successfully developed for the analysis of various sulfonamides. nih.gov

The coupling of CE with mass spectrometry (CE-MS) combines the high-efficiency separation of CE with the sensitive and selective detection of MS. nih.govnih.gov This hyphenated technique is particularly powerful for analyzing complex mixtures and for identifying unknown compounds or metabolites in research matrices.

Mass Spectrometry-Based Methods

Mass spectrometry is an indispensable tool for the structural elucidation, confirmation, and sensitive quantification of this compound.

Tandem Mass Spectrometry (MS/MS) is the gold standard for the confirmation and quantification of trace levels of sulfonamides. nih.gov This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺ of this compound), its fragmentation through collision-induced dissociation, and the subsequent detection of specific product ions. nih.govresearchgate.net This process, often performed in Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity by filtering out matrix interferences. nih.gov

LC-MS/MS methods are frequently developed for the robust quantification of sulfonamides in challenging matrices like environmental or biological samples. jfda-online.comnih.gov The fragmentation patterns observed in MS/MS spectra provide a high degree of confidence in the identification of the target analyte. nih.gov

Table 2: Example MS/MS Transitions for Sulfonamide Analysis

Compound Class Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Pyridine Sulfonamides [M+H]⁺ [M+H - SO₂]⁺ [Fragment from pyridine ring cleavage]

Note: Specific m/z values would be determined experimentally for this compound.

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govmdpi.com This capability is invaluable for the unambiguous identification of this compound by determining its elemental composition from its exact mass. mdpi.com

HRMS is particularly useful for non-targeted screening, where the goal is to identify a wide range of compounds present in a sample without pre-selecting specific analytes. It can also be used to identify novel metabolites or transformation products of this compound in research studies. The combination of retention time, accurate mass, and isotopic pattern provides a very high level of confidence in compound identification.

Based on a comprehensive search of scientific literature, there is currently no publicly available, detailed research specifically outlining the advanced analytical methods for the detection and quantification of this compound in research matrices. The successful generation of the requested article, with its stringent requirements for detailed, scientifically accurate data, is contingent upon the availability of published studies that have developed and validated such methods for this specific compound.

For ESI-MS: Specific instrument parameters used for the analysis of this compound, such as precursor and product ion mass-to-charge ratios (m/z), cone voltage, collision energy, and ionization mode (positive or negative).

For Sample Preparation: Detailed protocols for Solid Phase Extraction (SPE) or Protein Precipitation, including the types of SPE cartridges, solvents used for conditioning, washing, and elution, or the specific protein precipitation agents and centrifugation conditions used to extract this compound from a biological matrix like plasma or serum.

For Method Validation: Quantitative data from a validated bioanalytical method, including the established linear range, lower and upper limits of quantification (LLOQ/ULOQ), limits of detection (LOD), and measured values for accuracy and precision from validation runs.

Without such specific data for this compound, it is not possible to generate the requested scientifically accurate article with detailed research findings and data tables as stipulated in the instructions. The general principles of these analytical techniques can be described, but applying them specifically to this compound without experimental data would be speculative and would not meet the required standard of a professional, authoritative article.

Therefore, the content for the specified outline cannot be created at this time. Further research and publication of a validated analytical method for this compound are required before a detailed article on this topic can be written.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Methylamino)pyridine-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves two steps: (1) preparing the pyridine-2-sulfonyl chloride intermediate and (2) reacting it with methylamine. For example, pyridine-2-sulfonyl chlorides can be synthesized via NaClO₂-mediated oxidation of thiol precursors under controlled pH (e.g., pH 6–7). Subsequent sulfonamide formation is achieved by reacting the sulfonyl chloride with methylamine in a polar aprotic solvent (e.g., THF) at room temperature to avoid decomposition of reactive intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, especially for detecting trace impurities like unreacted sulfonyl chlorides or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the methylamino group’s position on the pyridine ring. Mass spectrometry (MS) provides molecular weight validation .

Advanced Research Questions

Q. How can researchers address the instability of pyridine-2-sulfonyl chloride intermediates during synthesis?

  • Methodological Answer : The instability of 2-pyridinylsulfonyl chlorides necessitates low-temperature reactions (e.g., 0–25°C) and rapid purification. Using anhydrous solvents (e.g., dried THF) and inert atmospheres (N₂/Ar) minimizes hydrolysis. Alternatively, in situ generation of the sulfonyl chloride and immediate reaction with methylamine reduces isolation steps, improving yield .

Q. What strategies enable enantioselective synthesis of chiral sulfonamide derivatives related to this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts can induce enantioselectivity. For instance, (S)-6-Methyl-N-(1-phenylethyl)pyridine-2-sulfonamide was synthesized using a palladium-catalyzed coupling with a chiral amine. Asymmetric hydrogenation or enzymatic resolution may also be applied post-synthesis to isolate desired enantiomers .

Q. How should researchers reconcile contradictory data on reaction yields reported in literature?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization using Design of Experiments (DoE) is advised. For example, K₂CO₃ as a base in THF at 65°C gave higher yields in some cases, while NaHCO₃ in aqueous conditions favored byproduct formation .

Q. What mechanistic insights explain the reactivity of pyridine-2-sulfonamides in cross-coupling reactions?

  • Methodological Answer : The sulfonamide group acts as a directing group in palladium-catalyzed reactions. For instance, Pd(PPh₃)₄ facilitates C–N bond formation via oxidative addition, with the pyridine nitrogen coordinating to the metal center. Computational studies (DFT) can further elucidate transition states and regioselectivity .

Q. How can this compound be functionalized for biological activity studies?

  • Methodological Answer : Post-synthetic modifications include alkylation of the methylamino group or sulfonamide nitrogen. For antimicrobial studies, hybrid molecules (e.g., sulfaguanidine-pyridine hybrids) are synthesized via coupling with bioactive moieties. Structure-Activity Relationship (SAR) studies require systematic variation of substituents and evaluation against target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.